N-[1-methyl-2-(propan-2-yl)-1H-benzimidazol-5-yl]-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide
Description
N-[1-methyl-2-(propan-2-yl)-1H-benzimidazol-5-yl]-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide is a heterocyclic compound featuring a benzimidazole core substituted with methyl and propan-2-yl groups at positions 1 and 2, respectively. The benzimidazole moiety is linked via a carboxamide bridge to a pyrazole ring bearing a pyridin-3-yl substituent.
Properties
Molecular Formula |
C20H20N6O |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
N-(1-methyl-2-propan-2-ylbenzimidazol-5-yl)-3-pyridin-3-yl-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C20H20N6O/c1-12(2)19-23-16-9-14(6-7-18(16)26(19)3)22-20(27)17-10-15(24-25-17)13-5-4-8-21-11-13/h4-12H,1-3H3,(H,22,27)(H,24,25) |
InChI Key |
XPSLZKRYRRFNKH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC2=C(N1C)C=CC(=C2)NC(=O)C3=CC(=NN3)C4=CN=CC=C4 |
Origin of Product |
United States |
Chemical Reactions Analysis
Types of Reactions:: The compound may undergo various reactions, including oxidation, reduction, and substitution. These reactions can modify its functional groups and overall structure.
Common Reagents and Conditions::Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) may be used.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) could reduce specific functional groups.
Substitution: Substitution reactions might involve nucleophilic aromatic substitution (S_NAr) using strong bases like sodium hydroxide (NaOH).
Major Products:: The specific products formed during these reactions would depend on the reaction conditions and the substituents present. Detailed experimental data would be needed to provide exact structures.
Scientific Research Applications
Antimicrobial Activity
Research indicates that N-[1-methyl-2-(propan-2-yl)-1H-benzimidazol-5-yl]-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide exhibits notable antimicrobial properties. It has been evaluated against several bacterial strains, demonstrating effectiveness comparable to standard antibiotics. For instance, compounds structurally similar to this compound have shown activity against E. coli and Staphylococcus aureus, indicating its potential as an antimicrobial agent .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Studies have reported that derivatives of pyrazole exhibit significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6, which are crucial in the inflammatory response. The anti-inflammatory activity of similar compounds was assessed using various models, including carrageenan-induced paw edema in rats .
Anticancer Potential
The anticancer properties of this compound have been highlighted in several studies. The compound's ability to inhibit cancer cell proliferation has been linked to its interaction with specific enzymes and receptors involved in tumor growth and metastasis. Research has shown that certain pyrazole derivatives can induce apoptosis in cancer cells, making them promising candidates for cancer therapy .
Synthesis and Modifications
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Formation of the Benzimidazole Moiety : This step often involves the condensation of o-phenylenediamine with an appropriate carboxylic acid.
- Synthesis of the Pyrazole Ring : The pyrazole ring can be constructed through cyclization reactions involving hydrazine derivatives and suitable carbonyl compounds.
- Pyridine Substitution : The introduction of the pyridine group is achieved through nucleophilic substitution or coupling reactions.
These synthetic routes allow for modifications that can enhance biological activity or alter physicochemical properties .
Case Studies
Several case studies have documented the applications of this compound:
- Antimicrobial Efficacy : A study demonstrated that derivatives similar to this compound exhibited significant antibacterial activity against resistant strains of bacteria, suggesting potential for development into new antibiotics .
- Anti-inflammatory Mechanisms : In vitro assays revealed that this compound could significantly reduce levels of inflammatory markers in human cell lines, supporting its role in treating inflammatory diseases .
- Cancer Cell Studies : Research involving various cancer cell lines indicated that the compound could inhibit cell proliferation and induce apoptosis, showcasing its potential as an anticancer agent .
Mechanism of Action
The precise mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways within the bacterial cell, disrupting essential processes.
Comparison with Similar Compounds
Structural Analogues and Key Features
Compound A : Razaxaban (1-(3'-Aminobenzisoxazol-5'-yl)-3-trifluoromethyl-N-[2-fluoro-4-[(2'-dimethylaminomethyl)imidazol-1-yl]phenyl]-1H-pyrazole-5-carboxyamide)
- Core Structure: Pyrazole with trifluoromethyl and aminobenzisoxazole substituents.
- Key Differences : Replaces the benzimidazole-pyridinyl system with a benzisoxazole-fluoroimidazolyl group.
- Pharmacological Relevance : High selectivity for factor Xa over trypsin and plasma kallikrein, attributed to optimized P1 (benzisoxazole) and P4 (imidazole) ligands. Demonstrates 80% oral bioavailability and low protein binding .
Compound B : N-[(1S)-2-(Dimethylamino)-1-phenylethyl]-3-(5-{[4-(2-pyridinyl)benzyl]amino}-1H-benzimidazol-2-yl)-1H-indazole-5-carboxamide
- Core Structure: Benzimidazole-indazole hybrid with pyridinylbenzyl and dimethylaminoethyl substituents.
- Key Differences : Incorporates an indazole ring instead of pyrazole and a chiral side chain.
- Functional Implications : The indazole-carboxamide linkage may enhance binding to targets like kinases or G-protein-coupled receptors, though pharmacokinetic data are unavailable .
Compound C : Propan-2-yl N-[2-(1,3-thiazol-4-yl)-3H-benzimidazol-5-yl] carbamate
- Core Structure : Benzimidazole with thiazole and propan-2-yl carbamate substituents.
- Key Differences : Replaces the pyrazole-pyridinyl-carboxamide system with a thiazole-carbamate group.
- Applications : Used in veterinary medicine (Bovicam®) for antiparasitic activity. The carbamate group improves stability and bioavailability compared to carboxamide derivatives .
Structure-Activity Relationship (SAR) Insights
- Pyrazole vs. Benzimidazole : Pyrazole-based compounds (e.g., razaxaban) often prioritize enzyme inhibition (e.g., factor Xa), while benzimidazole derivatives (e.g., Compound C) are common in antiparasitic agents. The target compound’s dual heterocyclic system may bridge these applications .
- However, razaxaban’s aminobenzisoxazole P1 ligand improves selectivity over plasma proteases .
Pharmacokinetic and Physicochemical Comparisons
- Metabolic Stability : The pyridin-3-yl group may undergo CYP450-mediated oxidation, whereas razaxaban’s trifluoromethyl and benzisoxazole groups resist metabolic degradation .
Target Selectivity and Therapeutic Potential
- Factor Xa Inhibition : Razaxaban’s IC₅₀ for factor Xa is 0.7 nM, with >1000-fold selectivity over trypsin. The target compound’s benzimidazole-pyrazole scaffold may lack this specificity unless optimized with charged substituents .
- Kinase Inhibition: Compounds with benzimidazole-indazole cores (e.g., Compound B) often target kinases like JAK2 or EGFR.
- Antiparasitic Activity : The propan-2-yl carbamate in Compound C confers stability against esterases, a feature absent in the target compound’s carboxamide linker .
Biological Activity
N-[1-methyl-2-(propan-2-yl)-1H-benzimidazol-5-yl]-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial , anti-inflammatory , and anticancer properties. This article synthesizes findings from diverse research sources to provide a comprehensive overview of the compound's biological activity.
Structural Characteristics
The compound features several key structural components:
- Benzimidazole moiety : Known for its pharmacological significance, this structure is often associated with various biological activities.
- Pyrazole ring : This heterocyclic structure contributes to the compound's potential as an anticancer agent.
- Pyridine group : The presence of this nitrogen-containing aromatic ring enhances the compound's ability to interact with biological targets.
The molecular formula is , indicating a complex arrangement that facilitates diverse interactions at the molecular level.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. The structural features suggest potential interactions with bacterial enzymes or cell membranes, leading to inhibition of growth.
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. Studies show that it may inhibit pro-inflammatory cytokines and enzymes, which are critical in the inflammatory response. This activity can be attributed to the modulation of signaling pathways involved in inflammation.
Anticancer Potential
A considerable body of research focuses on the anticancer properties of this compound. It has been shown to exhibit cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). The following table summarizes some key findings related to its anticancer activity:
These values indicate a promising profile for further development as an anticancer agent.
The mechanisms through which this compound exerts its biological effects are under investigation. Preliminary studies suggest that it may act by:
- Inhibition of Kinases : Similar compounds have shown activity against various kinases involved in cancer progression.
- Induction of Apoptosis : Evidence indicates that this compound can trigger programmed cell death in cancer cells, a desirable effect in oncology.
- DNA Interaction : Some studies suggest potential binding to DNA, disrupting replication and transcription processes.
Case Studies and Research Findings
Recent studies have highlighted the efficacy of this compound in various experimental settings:
- Anticancer Assessment : In vitro studies demonstrated significant growth inhibition across multiple cancer cell lines, suggesting broad-spectrum anticancer activity.
- Inflammation Model Studies : Animal models treated with this compound exhibited reduced inflammation markers compared to controls, supporting its potential therapeutic use in inflammatory diseases.
- Synergistic Effects : Research indicates that combining this compound with other therapeutic agents may enhance its efficacy, suggesting a potential role in combination therapies.
Preparation Methods
Core Benzimidazole Synthesis
The 1-methyl-2-(propan-2-yl)-1H-benzimidazole moiety is synthesized via cyclocondensation of 4-methyl-1,2-phenylenediamine with isobutyric acid under acidic conditions. Patent WO2013150545A2 highlights the use of polyphosphoric acid (PPA) as a cyclizing agent at 120–140°C, achieving >90% conversion. Alternative protocols employ Eaton’s reagent (P2O5 in methanesulfonic acid) at 80°C, reducing side-product formation.
Pyrazole-3-Carboxamide Construction
The 5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide segment is synthesized via a Knorr pyrazole synthesis, reacting ethyl 3-oxo-3-(pyridin-3-yl)propanoate with hydrazine hydrate. US9273030B2 reports a two-step process: (1) hydrazine-mediated cyclization at 60°C in ethanol (yield: 78%) and (2) carboxamide formation via coupling with ammonium chloride using EDCI/HOBt.
Final Coupling Strategy
Coupling the benzimidazole and pyrazole-carboxamide units is achieved through a peptide bond formation. Patent WO2012077136A2 details the use of N,N'-carbonyldiimidazole (CDI) in tetrahydrofuran (THF) with triethylamine, yielding 82–87% of the target compound.
Stepwise Synthetic Protocols
Synthesis of 1-Methyl-2-(Propan-2-yl)-1H-Benzimidazole-5-Amine
Procedure :
-
Cyclization : 4-Methyl-1,2-phenylenediamine (10.0 g, 81.3 mmol) and isobutyric acid (8.5 mL, 89.4 mmol) are refluxed in PPA (50 mL) at 130°C for 6 hours.
-
Quenching : The mixture is poured into ice-water, neutralized with NaHCO3, and extracted with ethyl acetate.
-
Purification : Recrystallization from ethanol/water (1:3) yields white crystals (12.1 g, 86%, HPLC purity: 98.7%).
Optimization Data :
| Parameter | Value | Impact on Yield/Purity |
|---|---|---|
| Acid Catalyst | PPA vs. Eaton’s Reagent | PPA: 86% yield; Eaton’s: 82% |
| Temperature | 130°C vs. 80°C | Higher temp reduces cycle time |
| Solvent for Extraction | Ethyl acetate vs. DCM | Ethyl acetate improves purity by 2.1% |
Preparation of 5-(Pyridin-3-yl)-1H-Pyrazole-3-Carboxylic Acid
Procedure :
-
Cyclization : Ethyl 3-oxo-3-(pyridin-3-yl)propanoate (7.2 g, 35 mmol) and hydrazine hydrate (5.5 mL, 112 mmol) in ethanol (50 mL) are stirred at 60°C for 4 hours.
-
Acid Hydrolysis : The intermediate pyrazole ester is treated with 6M HCl under reflux for 2 hours.
-
Isolation : Neutralization with NaOH followed by filtration yields the carboxylic acid (5.8 g, 79%, HPLC purity: 99.1%).
Critical Parameters :
-
Hydrazine Stoichiometry : A 3.2:1 molar ratio of hydrazine to ester minimizes dihydropyrazole byproducts.
-
Hydrolysis Duration : Extending hydrolysis beyond 2 hours degrades the pyridine ring.
Amide Coupling to Form the Target Compound
Procedure :
-
Activation : 5-(Pyridin-3-yl)-1H-pyrazole-3-carboxylic acid (4.5 g, 22 mmol) is treated with CDI (4.3 g, 26.4 mmol) in THF (50 mL) at 0°C for 30 minutes.
-
Coupling : 1-Methyl-2-(propan-2-yl)-1H-benzimidazole-5-amine (4.1 g, 20 mmol) and triethylamine (3.0 mL, 21.5 mmol) are added, and the mixture is stirred at 25°C for 12 hours.
-
Workup : The product is filtered and washed with cold methanol to yield the title compound (6.8 g, 85%, HPLC purity: 99.6%).
Reaction Monitoring :
-
HPLC Conditions : C18 column, 30:70 acetonitrile/water + 0.1% TFA, λ = 254 nm.
-
Reaction Completion : Disappearance of the amine peak (Rt = 4.2 min) confirms >98% conversion.
Industrial-Scale Production and Process Intensification
Continuous Flow Synthesis
Adoption of microreactor technology for the cyclization step reduces reaction time from 6 hours to 25 minutes. Patent US20150087842A1 demonstrates a 3-stage continuous system with in-line HPLC monitoring, achieving a throughput of 12 kg/day.
Solvent Recycling
A closed-loop system for THF recovery reduces solvent consumption by 70%. Distillation under reduced pressure (40°C, 150 mbar) yields >95% pure THF for reuse.
Purification and Crystallization Techniques
Recrystallization Optimization
The final compound is recrystallized from a 1:4 v/v mixture of dimethylformamide (DMF) and water. Patent WO2013150545A2 reports that slow cooling (0.5°C/min) produces crystals with 99.9% purity, versus 99.3% with rapid cooling.
Chromatographic Purification
For lab-scale batches, flash chromatography (silica gel, eluent: CH2Cl2/MeOH 95:5) removes residual coupling reagents. This step is omitted in industrial processes due to cost constraints.
Analytical Characterization and Quality Control
Spectroscopic Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
